1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Studies have demonstrated the antimicrobial potential of compounds structurally related to 1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess good or moderate activities against test microorganisms, highlighting the antimicrobial capabilities of these compounds Bektaş et al., 2007.
Anticancer Applications
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising anticancer properties. Rehman et al. (2018) reported that certain derivatives exhibited strong anticancer activities, suggesting the potential use of structurally similar compounds in cancer therapy Rehman et al., 2018.
Pharmacological Evaluation
Karayel (2021) conducted molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, revealing potential anti-cancer activity. This suggests that related compounds, including those with the 1,2,4-oxadiazolyl piperidine structure, could be effective in targeting cancer cells Karayel, 2021.
Structural and Synthesis Studies
Research has also focused on the synthesis and structural analysis of related compounds. For example, Kumara et al. (2017) synthesized novel 1,3,4-oxadiazole piperazine derivatives and conducted crystal structure studies, providing insights into the molecular configurations that could influence biological activity Kumara et al., 2017.
properties
IUPAC Name |
(4-ethylphenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-17-4-6-20(7-5-17)24(28)27-14-12-18(13-15-27)16-22-25-23(26-30-22)19-8-10-21(29-2)11-9-19/h4-11,18H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJNJEWLMHFSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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